2-(2-Methylallyl)phenol
Overview
Description
2-(2-Methylallyl)phenol, also known as 2-(2-Methyl-2-propen-1-yl)phenol, is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, where the hydrogen atom at the ortho position is substituted with a 2-methylallyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Claisen Rearrangement: : One of the common methods to synthesize 2-(2-Methylallyl)phenol involves the Claisen rearrangement of allyl phenyl ether. The reaction is typically carried out by heating the allyl phenyl ether in the presence of a base, such as sodium hydroxide, at elevated temperatures (around 200°C). This rearrangement leads to the formation of this compound.
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Cross-Coupling Reactions: : Another method involves the cross-coupling reaction between 2-methyl-2-propen-1-ol and various boronic acids. This reaction is catalyzed by palladium and requires a ligand such as Xantphos. The reaction is carried out under microwave heating, which enhances the yield and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous processes involving the use of catalysts such as gamma-alumina. The process involves the Claisen rearrangement and Cope rearrangement reactions, which are carried out in an organic solvent. This method offers high yield, high purity, and the advantage of catalyst recovery and reuse .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(2-Methylallyl)phenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Scientific Research Applications
2-(2-Methylallyl)phenol has a wide range of applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new bioactive molecules.
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Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
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Industry: : this compound is used in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)phenol involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects.
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Pathways Involved: : The compound can influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage. This contributes to its antioxidant properties.
Comparison with Similar Compounds
2-(2-Methylallyl)phenol can be compared with other similar compounds, such as:
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Phenol: : The parent compound, phenol, lacks the 2-methylallyl group
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2-Allylphenol: : Similar to this compound but with an allyl group instead of a 2-methylallyl group. The additional methyl group in this compound provides steric hindrance and influences its chemical behavior.
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4-(2-Methylallyl)phenol: : A positional isomer where the 2-methylallyl group is attached to the para position. This difference in substitution pattern can lead to variations in reactivity and applications .
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,11H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPLHVIVEJVVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175121 | |
Record name | 2-(2-Methylallyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20944-88-1 | |
Record name | 2-(2-Methylallyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020944881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methylallyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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